molecular formula C10H8N4O B3198912 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine CAS No. 1016701-37-3

5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B3198912
CAS No.: 1016701-37-3
M. Wt: 200.2 g/mol
InChI Key: YDKHZCRYLLPPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Benzofuran-2-yl)-4H-1,2,4-triazol-3-amine (CAS 1016701-37-3) is a chemical compound with the molecular formula C10H8N4O and a molecular weight of 200.20 . It belongs to the class of 1,2,4-triazole derivatives, which are nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry due to their electron-rich characteristics and ability to form hydrogen bonds with various biological targets . The 1,2,4-triazole scaffold is a key pharmacophore in several FDA-approved drugs and is extensively studied for its pharmacological potential, particularly in oncology research . Compounds featuring this core structure have been designed and synthesized as potential inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . Research indicates that such triazole derivatives can be engineered to interact with the adenine binding pocket of EGFR, potentially inhibiting its activity, which is a validated target in cancers like non-small cell lung carcinoma . The benzofuran moiety attached to the triazole ring may serve as a hydrophobic group, potentially aiding in the compound's interaction with specific enzyme regions. This product is intended for research purposes, such as in vitro biological screening, assay development, and as a reference standard or building block in synthetic chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-benzofuran-2-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-10-12-9(13-14-10)8-5-6-3-1-2-4-7(6)15-8/h1-5H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKHZCRYLLPPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 1 Benzofuran 2 Yl 4h 1,2,4 Triazol 3 Amine and Its Analogues

General Synthetic Strategies for the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, which exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. scispace.comchemmethod.com The 1,2,4-triazole nucleus is a crucial structural motif in a wide array of pharmacologically active compounds. nih.gov Consequently, numerous synthetic methods have been developed for its construction. Common strategies involve the cyclization of open-chain precursors that provide the necessary carbon and nitrogen atoms. Key starting materials often include amidines, imidates, hydrazones, and amidrazones. nih.govfrontiersin.org Reactions such as the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide, and the Einhorn–Brunner reaction, the condensation of hydrazines with diacylamines, represent classical approaches to this ring system. scispace.com More contemporary methods utilize metal catalysis or oxidative cyclization to achieve higher yields and greater substrate scope. nih.govisres.org

The formation of the 1,2,4-triazole ring is frequently accomplished through the cyclization of linear precursors that already contain the requisite N-N and N-C-N fragments. Hydrazones, for instance, are popular precursors due to their highly reactive nitrogen pairs and sp²-hybridized carbon atoms. nih.gov Oxidative cyclization of hydrazones using reagents like selenium dioxide or iodine in the presence of tert-butyl hydroperoxide can efficiently yield fused 1,2,4-triazole systems. nih.gov

Another vital class of precursors is amidrazones, which can be obtained from the reaction of hydrazonoyl chlorides with amines. researchgate.net These compounds can undergo cyclization to form the 1,2,4-triazole ring. For example, trifluoroacetimidohydrazides have been used to synthesize 3-trifluoromethyl-1,2,4-triazoles via an I2-mediated oxidative cyclization, where a common solvent like DMF serves as the carbon source for the final ring atom. isres.org This highlights the versatility of cyclization strategies, which can be designed to incorporate atoms from solvents or other reagents into the final heterocyclic ring.

Table 1: Examples of Precursors and Reagents for 1,2,4-Triazole Synthesis via Cyclization
Precursor TypeKey Reagents/ConditionsResulting Triazole TypeReference
Heterocyclic HydrazonesSelenium Dioxide (SeO₂)Fused 1,2,4-triazoles nih.gov
Hydrazones and AminesI₂/TBHPSubstituted 1,2,4-triazoles nih.gov
Hydrazonoyl Chlorides and NitrilesYtterbium triflate [Yb(OTf)₃]1,3,5-Trisubstituted 1,2,4-triazoles researchgate.net
TrifluoroacetimidohydrazidesI₂-mediated, DMF as C1 source3-Trifluoromethyl-1,2,4-triazoles isres.org

Thiosemicarbazides are exceptionally versatile building blocks for the synthesis of nitrogen- and sulfur-containing heterocycles, particularly 1,2,4-triazole-3-thiols (which exist in tautomeric equilibrium with 1,2,4-triazole-3-thiones). ingentaconnect.comnih.gov This approach is highly relevant to the synthesis of the target molecule's precursor. The general method involves two main steps: first, the formation of an acyl or aroyl thiosemicarbazide (B42300), followed by a base-mediated cyclization.

The initial step involves reacting a carboxylic acid hydrazide with an appropriate isothiocyanate in a solvent like ethanol (B145695) to yield a 1-aroyl-4-alkyl/aryl-thiosemicarbazide. nih.govmdpi.com The subsequent and crucial step is the intramolecular cyclocondensation of the thiosemicarbazide derivative. This is typically achieved by refluxing the compound in an aqueous solution of a strong base, such as sodium hydroxide (B78521). nih.govdergipark.org.tr During this process, the nucleophilic nitrogen attacks the carbonyl carbon, leading to dehydration and ring closure to form the 5-substituted-4-alkyl/aryl-4H-1,2,4-triazole-3-thiol. nih.govmdpi.com The disappearance of the C=O stretching band and the appearance of a C=N band in IR spectra confirm the ring closure. nih.gov This method is robust and widely used for preparing a variety of 1,2,4-triazole-3-thiol derivatives. mdpi.com

Synthetic Approaches to the Benzofuran (B130515) Moiety

Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a core structure in many natural products and synthetic compounds with significant biological activities. lbp.worldscienceopen.comrsc.org Consequently, a multitude of synthetic strategies have been developed for its construction. scienceopen.comjocpr.com These methods often involve the formation of the furan ring onto a pre-existing benzene ring, typically starting from phenols or their derivatives. lbp.world Common strategies include intramolecular cyclization of substituted allyl-aryl ethers, transition metal-catalyzed coupling reactions of o-halophenols with alkynes (Sonogashira coupling followed by cyclization), and the acid-catalyzed cyclization of phenoxyketones. jocpr.comorganic-chemistry.orgacs.orgnih.gov

A direct and effective method for constructing the benzofuran scaffold involves the cyclization of ortho-hydroxyaryl ketones or related structures. jocpr.comresearchgate.net For example, ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization to yield benzofurans. jocpr.com Another variation involves an FeCl3-mediated intramolecular cyclization of electron-rich aryl ketones, which forms the benzofuran ring through a direct oxidative aromatic C–O bond formation. nih.gov This approach links an oxygen atom on a side chain to the aromatic ring. These methods are valuable for preparing benzofurans with specific substitution patterns dictated by the starting ketone.

The Rap-Stoermer reaction is a classical and straightforward one-pot method for preparing 2-acyl or 2-aroyl benzofurans. sid.ir The reaction involves the condensation of an o-hydroxyaryl aldehyde or ketone (such as salicylaldehyde (B1680747) or o-hydroxyacetophenone) with an α-haloketone in the presence of a base. sid.irarabjchem.org This process is essentially a cascade involving nucleophilic substitution, a Dieckmann-like aldol (B89426) condensation, and subsequent dehydration to form the furan ring. researchgate.netresearchgate.net

Traditionally, the reaction was conducted in refluxing alcoholic solvents, but modern variations have improved its efficiency and environmental footprint. sid.ir Recent advancements include the use of alternative catalysts and conditions, such as triethylamine (B128534) under solvent-free conditions, KF/Al2O3 at room temperature, or phase-transfer catalysts in aqueous media. sid.irarabjchem.orgresearchgate.net These modifications often lead to higher yields, shorter reaction times, and simpler work-up procedures, making the Rap-Stoermer reaction a versatile and powerful tool for synthesizing a diverse array of substituted benzofurans. sid.irresearchgate.net

Table 2: Conditions for the Rap-Stoermer Reaction
Catalyst/MediumConditionsAdvantagesReference
Triethylamine (TEA)Solvent-free, 130 °CGood to excellent yields (81-97%) researchgate.net
KF/Al₂O₃Solvent-free, Room TemperatureEnvironmentally friendly, simple work-up sid.ir
Tetra-n-butylammoniumbromide (TBAB)Aqueous mediumGreen protocol, high yields, short reaction time arabjchem.org

Convergent and Divergent Synthesis of 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine and its Core Derivatives

The synthesis of the target molecule, this compound, requires a strategy that effectively combines the benzofuran and 1,2,4-triazole components. A convergent approach, where the two heterocyclic precursors are synthesized separately and then joined, is often the most efficient pathway.

A logical convergent synthesis begins with the preparation of a key intermediate, benzofuran-2-carbohydrazide. This can be synthesized from a benzofuran-2-carboxylic acid ester, which is then reacted with hydrazine (B178648) hydrate (B1144303). The resulting hydrazide serves as the starting point for building the triazole ring.

Following the thiosemicarbazide-mediated route (as described in 2.1.2), the benzofuran-2-carbohydrazide can be reacted with an isothiocyanate to form a 1-(benzofuran-2-carbonyl)thiosemicarbazide. Base-catalyzed cyclization of this intermediate would yield the corresponding 5-(1-benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol. Indeed, the synthesis and crystal structure of the closely related 5-(1-benzofuran-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been reported, confirming the viability of this pathway. nih.gov The final step is the conversion of the 3-thiol group to a 3-amino group. This transformation can be achieved through various methods, such as S-alkylation followed by nucleophilic substitution with an amine, or through oxidative amination procedures. For instance, reacting a 4-amino-1,2,4-triazole-3-thiol (B7722964) with chloroacetic acid followed by further transformations illustrates a common derivatization pathway for such scaffolds. researchgate.net

Divergent synthesis would involve taking the fully assembled this compound core and performing further chemical modifications. For example, the amine group could be acylated or converted into a Schiff base by condensation with various aldehydes. chemmethod.com Additionally, substitutions could be made on the benzofuran ring or the N4 position of the triazole ring to create a library of analogues for structure-activity relationship studies.

Multi-Step Synthetic Routes and Reaction Conditions

The construction of the this compound scaffold is typically achieved through multi-step synthetic sequences. A common approach begins with the synthesis of a benzofuran-2-carbohydrazide intermediate. This intermediate is then cyclized to form the 1,2,4-triazole ring.

One established route involves the reaction of a salicylaldehyde derivative with an α-halo ester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate, to form an ethyl benzofuran-2-carboxylate. niscair.res.in This ester is then reacted with hydrazine hydrate to yield the corresponding benzofuran-2-carbohydrazide. The carbohydrazide (B1668358) is a key intermediate that can be further reacted with a source of carbon and nitrogen to form the triazole ring. For instance, reaction with thiosemicarbazide followed by cyclization can lead to the formation of a triazole-thione, which can be subsequently converted to the desired 3-amino-1,2,4-triazole.

A specific example is the synthesis of 3-(1-benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione, which is achieved by refluxing 2-(1-benzofuran-2-ylcarbonyl)hydrazinecarbothioamide with 10% potassium hydroxide for three hours. nih.gov Neutralization with glacial acetic acid then yields the solid product. nih.gov This thione can serve as a precursor to the 3-amino derivative.

The following table outlines a typical multi-step synthesis:

StepStarting MaterialReagent(s)ConditionsProduct
1SalicylaldehydeEthyl bromoacetate, K₂CO₃Acetonitrile, RefluxEthyl benzofuran-2-carboxylate
2Ethyl benzofuran-2-carboxylateHydrazine hydrateEthanol, RefluxBenzofuran-2-carbohydrazide
3Benzofuran-2-carbohydrazideThiosemicarbazide-2-(1-Benzofuran-2-ylcarbonyl)hydrazinecarbothioamide
42-(1-Benzofuran-2-ylcarbonyl)hydrazinecarbothioamideKOHReflux3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and often improving yields in the synthesis of heterocyclic compounds, including benzofuran-triazole derivatives. nih.govkcl.ac.uk This technique is particularly advantageous for the cyclization steps, which can be time-consuming under conventional heating. nih.gov

For instance, the synthesis of 2-aryl-5-(benzofuran-2-yl)thiazolo[3,2-b] niscair.res.inresearchgate.netresearchgate.nettriazoles has been achieved by the cyclization of 3-aryl-5-(benzofuran-2-yl)acylthio-1,2,4-triazoles using polyphosphoric acid under microwave irradiation. researchgate.net This approach significantly reduces the reaction time compared to traditional thermal methods. nih.gov Microwave irradiation has been shown to be 36 to 72 times faster than conventional heating in some triazole syntheses, with substantially higher yields. nih.gov

A general protocol for microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate under acidic catalysis in sealed reaction vials. mdpi.com This method is efficient and suitable for volatile starting materials. mdpi.com The use of microwave irradiation can complete reactions in as little as 31-68 seconds with high product yields. nih.gov

The benefits of microwave-assisted synthesis in this context are summarized below:

FeatureConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysSeconds to minutes nih.gov
Yield Often moderateGenerally higher nih.gov
Side Products More prevalentMinimized nih.gov
Energy Consumption HigherLower

Green Chemistry Approaches in Preparation of Benzofuran-Triazoles

Green chemistry principles are increasingly being applied to the synthesis of benzofuran-triazoles to minimize the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. rsc.org

One notable green chemistry strategy is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole ring. mdpi.com This reaction is highly efficient, regioselective, and can be carried out in environmentally friendly solvent systems like water or DMF/H₂O. niscair.res.innih.gov The synthesis of novel benzofuran-triazole hybrids has been successfully achieved using this method. mdpi.com

Solvent-free reaction conditions, such as grinding techniques, have also been employed in the preparation of benzofuran-triazole precursors. researchgate.net This method avoids the use of hazardous organic solvents, simplifying the work-up procedure and reducing waste. researchgate.net

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, aligns with the principles of green chemistry by reducing the need for purification of intermediates and minimizing solvent usage. isres.org For example, a one-pot, three-component, catalyst-free procedure for the synthesis of highly functionalized benzofuran-2-carboxamides has been developed using microwave assistance. kcl.ac.uk

Key green chemistry approaches include:

Click Chemistry: Efficient and regioselective formation of the triazole ring. mdpi.com

Solvent-Free Reactions: Grinding techniques to avoid hazardous solvents. researchgate.net

One-Pot Syntheses: Increased efficiency and reduced waste. isres.org

Use of Greener Solvents: Employing water or other environmentally benign solvents. niscair.res.in

Elucidation of Reaction Mechanisms in Key Synthetic Steps

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.

Mechanistic Pathways for Triazole Formation

The formation of the 1,2,4-triazole ring can proceed through several mechanistic pathways depending on the starting materials and reaction conditions. A common pathway involves the cyclization of a carbohydrazide derivative. For instance, the reaction of a benzofuran-2-carbohydrazide with a one-carbon synthon, such as carbon disulfide or cyanogen (B1215507) bromide, followed by reaction with an amine, leads to the formation of the triazole ring.

A plausible mechanism for the formation of 1,2,4-triazoles from hydrazones and amines under aerobic oxidative conditions involves a cascade process of C-H functionalization, the formation of double C=N bonds, and oxidative aromatization. isres.org In copper-catalyzed syntheses from hydroxylamine (B1172632) and nitriles, the mechanism involves an intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by reaction with a second nitrile and intramolecular cyclization with dehydration to form the disubstituted triazole. frontiersin.org

Mechanistic Aspects of Substituent Introduction

The introduction of substituents onto the benzofuran or triazole rings can be achieved at various stages of the synthesis. Substituents on the benzofuran moiety are often introduced early in the synthesis, starting from a substituted salicylaldehyde.

Derivatization of the 3-amino group of the triazole ring is a common strategy for creating analogues. This can be achieved through standard amine chemistry, such as acylation, alkylation, or Schiff base formation. The mechanistic aspects of these reactions are well-established in organic chemistry.

The introduction of substituents via "click chemistry" proceeds through a well-defined copper-catalyzed cycle. The reaction begins with the formation of a copper(I) acetylide, which then reacts with an azide (B81097) in a 1,3-dipolar cycloaddition to form a six-membered copper-containing intermediate. nih.gov Reductive elimination then yields the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. nih.gov

Derivatization Strategies and Analogue Synthesis

A wide range of analogues of this compound can be synthesized to explore their chemical and biological properties. Derivatization can be targeted at the benzofuran ring, the triazole ring, or the amino group.

Derivatization of the Benzofuran Ring:

Starting with substituted salicylaldehydes allows for the introduction of various functional groups onto the benzene portion of the benzofuran ring.

Derivatization of the Triazole Ring:

The nitrogen atoms of the triazole ring can be alkylated or arylated to produce N-substituted analogues.

Derivatization of the Amino Group:

The 3-amino group is a versatile handle for derivatization. It can be converted into amides, sulfonamides, ureas, thioureas, and Schiff bases through reactions with acyl chlorides, sulfonyl chlorides, isocyanates, isothiocyanates, and aldehydes or ketones, respectively.

The following table summarizes common derivatization strategies:

Position of DerivatizationType of ReactionReagentsResulting Functional Group
Benzofuran RingElectrophilic Aromatic SubstitutionHalogenating agents, Nitrating agentsHalogen, Nitro
Triazole N-HAlkylation/ArylationAlkyl halides, Aryl halidesN-Alkyl, N-Aryl
3-Amino GroupAcylationAcyl chlorides, AnhydridesAmide
3-Amino GroupSulfonylationSulfonyl chloridesSulfonamide
3-Amino GroupSchiff Base FormationAldehydes, KetonesImine

Functionalization at the 4H-1,2,4-Triazole Moiety

The 4H-1,2,4-triazole ring of this compound and its analogues offers multiple sites for functionalization, including the amino group and the nitrogen atoms of the triazole ring. These modifications are instrumental in modulating the physicochemical and biological properties of the parent compound. Common functionalization strategies include alkylation, acylation, and Mannich reactions.

Alkylation: The sulfur atom in the thione analogue of the target compound is a soft nucleophile and readily undergoes S-alkylation. For instance, 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol can be alkylated with 2-bromo-1-phenylethanone in the presence of a base like cesium carbonate to yield the corresponding S-alkylated product. mdpi.com A similar strategy could be employed for the thione precursor of this compound to introduce various alkyl groups.

Acylation: The amino group of 4-amino-1,2,4-triazole (B31798) derivatives can be acylated using various acylating agents. For example, 4-amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiol reacts with substituted benzoyl chlorides to form the corresponding amides. researchgate.net This suggests that this compound could be similarly acylated to introduce a range of acyl moieties.

Mannich Reaction: The Mannich reaction is a valuable tool for introducing aminomethyl groups. For 1,2,4-triazole-3-thiols, aminomethylation in the presence of formaldehyde (B43269) and a secondary amine typically occurs at the N-2 position of the triazole ring. researchgate.net This reaction provides a straightforward method for synthesizing a variety of Mannich bases derived from the benzofuran-triazole scaffold. researchgate.netoarjbp.com

Table 1: Examples of Functionalization Reactions at the 4H-1,2,4-Triazole Moiety of Analogous Compounds
Reaction TypeReactantReagents and ConditionsProduct TypeReference
Alkylation4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol2-Bromo-1-phenylethanone, Cs2CO3S-Alkylated triazole mdpi.com
Acylation4-Amino-5-(1,4-benzodioxan-2-yl)-4H-1,2,4-triazole-3-thiolSubstituted benzoyl chloridesN-Acylated triazole researchgate.net
Mannich Reaction1,2,4-Triazole-3-thiolsFormaldehyde, secondary amineN-Aminomethylated triazole researchgate.net

Modifications on the Benzofuran Ring

The benzofuran ring system is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic portion of the molecule. The position of substitution is influenced by the existing substituents and the reaction conditions.

Halogenation: Halogenation of benzofuran derivatives can lead to a significant increase in their biological activity. nih.gov The bromination of benzofuran and its derivatives has been studied, and typically results in the formation of ring-halogenated products. rsc.org For instance, halogenated benzofuran derivatives have been synthesized via standard bromination reactions. nih.gov This indicates that the benzofuran ring of this compound could be halogenated to produce novel analogues. researchgate.netresearchgate.net

Nitration: Nitration is a classic electrophilic aromatic substitution reaction. The nitration of five-membered ring heterocycles, including furans, is often carried out using a mixture of concentrated nitric acid and sulfuric acid, or nitric acid and acetic anhydride. semanticscholar.org While the direct nitration of the target compound has not been specifically reported, the general reactivity of benzofurans suggests that this transformation is feasible. A nitration reaction was successfully performed on 2-fluorobenzonitrile (B118710) using a mixture of concentrated nitric and sulfuric acids. nih.gov

Table 2: Examples of Modification Reactions on the Benzofuran Ring of Analogous Compounds
Reaction TypeReactantReagents and ConditionsProduct TypeReference
Halogenation (Bromination)Benzofuran derivativesBrominating agentsRing-brominated benzofuran rsc.org
Nitration2-FluorobenzonitrileConc. HNO3, Conc. H2SO4, 0 °CNitro-substituted benzonitrile nih.gov

Synthesis of Hybrid Structures (e.g., thiadiazole-fused, acetamide-linked)

The fusion or linkage of the this compound scaffold with other heterocyclic or acyclic moieties can lead to the creation of hybrid molecules with potentially enhanced or novel biological activities.

Thiadiazole-fused Hybrids: A common and efficient method for synthesizing researchgate.nettandfonline.comtandfonline.comtriazolo[3,4-b] nih.govresearchgate.nettandfonline.comthiadiazoles involves the cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. tandfonline.comnuph.edu.ua This methodology has been successfully applied to synthesize 3-substituted (6-[(E)-2-(1-benzofuran-2-yl)ethenyl] researchgate.nettandfonline.comtandfonline.comtriazolo[3,4-b] nih.govresearchgate.nettandfonline.comthiadiazoles. tandfonline.com The reaction of (2E)-3-(1-benzofuran-2-yl)-2-propenoic acid with various 4-amino-5-substituted-1,2,4-triazole-3-thiols in the presence of phosphorus oxychloride leads to the formation of the corresponding fused heterocyclic system. tandfonline.com

Acetamide-linked Hybrids: Acetamide (B32628) linkages can be introduced by reacting the amino group of the triazole with a suitable chloroacetamide derivative. A specific example is the synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-1-methylethyl)acetamide. chemazone.com This demonstrates the feasibility of attaching various substituted acetamide groups to the triazole core, thereby expanding the chemical diversity of the derivatives.

Table 3: Examples of the Synthesis of Hybrid Structures
Hybrid Structure TypeReactantsReagents and ConditionsProductReference
Thiadiazole-fused(2E)-3-(1-Benzofuran-2-yl)-2-propenoic acid and 4-amino-5-substituted-1,2,4-triazole-3-thiolPOCl3, reflux6-[(E)-2-(1-Benzofuran-2-yl)ethenyl] researchgate.nettandfonline.comtandfonline.comtriazolo[3,4-b] nih.govresearchgate.nettandfonline.comthiadiazole tandfonline.comtandfonline.com
Acetamide-linked5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol and N-(2-methoxy-1-methylethyl)-2-chloroacetamide-2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-1-methylethyl)acetamide chemazone.com

Advanced Structural Characterization and Conformational Analysis

Comprehensive Spectroscopic Investigations

Spectroscopic analysis is a cornerstone in the characterization of new chemical entities. Through the synergistic use of NMR, FT-IR, and MS, a detailed structural profile of 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine can be constructed, confirming the connectivity of the benzofuran (B130515) and aminotriazole moieties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation and Elucidation

High-resolution ¹H-NMR and ¹³C-NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. While specific experimental data for this compound is not available, a detailed analysis of the expected chemical shifts and coupling constants can be inferred from the spectra of closely related 2-substituted benzofurans and 3,5-disubstituted-4H-1,2,4-triazoles.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the benzofuran and aminotriazole rings. The aromatic protons of the benzofuran moiety are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The proton on the furan (B31954) ring of the benzofuran is likely to be a singlet around δ 7.0-7.3 ppm. The four protons on the benzene (B151609) portion of the benzofuran will present as a complex multiplet. The NH proton of the triazole ring and the NH₂ protons of the amine group are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The NH₂ protons can be expected in the range of δ 5.0-6.0 ppm, while the triazole NH proton may appear further downfield, potentially above δ 12.0 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum will provide crucial information about the carbon framework of the molecule. The benzofuran ring system is expected to show eight distinct signals. The carbon atoms of the triazole ring are anticipated to resonate at approximately δ 155-165 ppm. The carbon atoms of the benzofuran moiety will have characteristic shifts, with the carbons of the benzene ring appearing in the δ 110-130 ppm range and the carbons of the furan ring resonating at higher fields, with the oxygen-bearing carbon appearing significantly downfield.

Illustrative NMR Data Table

Assignment ¹H-NMR (ppm, DMSO-d₆) ¹³C-NMR (ppm, DMSO-d₆)
Benzofuran H-3~7.1 (s, 1H)~102
Benzofuran Ar-H~7.2-7.8 (m, 4H)~111, 121, 123, 124
Triazole C3-~157
Triazole C5-~161
Benzofuran C2-~156
Benzofuran C3a-~129
Benzofuran C7a-~155
Triazole NH~12.7 (br s, 1H)-
Amine NH₂~5.4 (br s, 2H)-

Note: The data presented in this table is illustrative and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The presence of the primary amine (NH₂) group will be indicated by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric N-H stretching vibrations. The N-H bending vibration of the primary amine is expected to appear around 1600-1650 cm⁻¹. The N-H stretching vibration of the triazole ring may be observed as a broad band in the 3100-3200 cm⁻¹ region.

The aromatic C-H stretching vibrations of the benzofuran ring are anticipated to appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the triazole and benzofuran rings will likely produce a series of sharp bands in the 1450-1620 cm⁻¹ region. The characteristic C-O-C stretching of the benzofuran ether linkage is expected to be observed in the 1000-1250 cm⁻¹ range.

Characteristic FT-IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (NH₂)N-H Stretch3300-3500 (two bands)
Primary Amine (NH₂)N-H Bend1600-1650
Triazole (N-H)N-H Stretch3100-3200 (broad)
Aromatic C-HC-H Stretch>3000
C=N / C=CRing Stretch1450-1620
Benzofuran (C-O-C)Asymmetric Stretch1200-1250
Benzofuran (C-O-C)Symmetric Stretch1000-1050

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈N₄O), the expected monoisotopic mass is approximately 200.07 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the exact mass and, consequently, the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For 1,2,4-triazole (B32235) derivatives, common fragmentation pathways involve the cleavage of the triazole ring. The fragmentation of the target molecule may proceed through the loss of small neutral molecules such as N₂, HCN, or HNCN. The benzofuran moiety is relatively stable and its characteristic fragments would also be expected in the mass spectrum.

X-ray Crystallography and Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise arrangement of atoms in three-dimensional space, as well as intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of closely related structures, such as those of benzofuran-isoxazole and other benzofuran-heterocycle hybrids, can provide significant insights into the expected solid-state conformation.

Crystal System, Space Group, and Unit Cell Parameters

Based on the structures of similar heterocyclic compounds, it is plausible that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. The specific space group and unit cell parameters (a, b, c, α, β, γ) would be determined from the diffraction data. For instance, a related compound, 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)isoxazoline, was found to crystallize in the monoclinic system with the space group P2₁/c.

Illustrative Crystallographic Data for a Related Benzofuran-Heterocycle Hybrid

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.2
b (Å)~14.2
c (Å)~10.2
β (°)~93.1
V (ų)~1488
Z4

Note: This data is for a structurally related compound and serves as an illustrative example.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound is primarily stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking, which are common in nitrogen-rich heterocyclic compounds. While a specific crystallographic study for this exact molecule is not detailed in the available literature, analysis of closely related benzofuran and triazole structures provides significant insight into the expected interactions that govern its solid-state assembly.

Hydrogen bonding is a dominant force in the crystal packing of 1,2,4-triazole derivatives. The presence of the amino group (-NH₂) and the triazole ring's nitrogen atoms allows for the formation of robust hydrogen bond networks. Typically, N—H···N hydrogen bonds link adjacent triazole molecules, often forming infinite chains or more complex three-dimensional arrays. nih.govresearchgate.net In the case of 4-amino-1-benzyl-1,2,4-triazolin-5-one, N—H⋯O hydrogen bonds between the amino and carbonyl groups create infinite chains. researchgate.net For this compound, the amine group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as acceptors, leading to similar chain or layered structures. nih.gov Furthermore, weak C—H···O and C-H···N interactions involving the benzofuran and triazole rings can provide additional stability to the crystal lattice. nih.govresearchgate.net

Table 1: Common Intermolecular Interactions in Benzofuran-Triazole Analogs
Interaction TypeDescriptionPotential Groups Involved in this compoundReference Example
N—H···N Hydrogen BondingLinks molecules via amino groups and triazole nitrogen atoms, often forming chains.-NH₂ group (donor) and Triazole N atoms (acceptor)3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine nih.gov
O—H···N Hydrogen BondingOccurs in related structures with hydroxyl groups, linking to triazole nitrogen.(Not directly applicable, but shows triazole N as acceptor)5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol nih.govresearchgate.net
C—H···O/N Hydrogen BondingWeaker interactions that contribute to the 3D network.Aromatic C-H groups and Benzofuran O / Triazole N atoms4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines researchgate.net
π-π StackingStacking of aromatic rings (benzofuran and triazole) stabilizes the crystal packing.Benzofuran ring and Triazole ring(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-...-1,2,3-triazole-4-carbohydrazide mdpi.com

Tautomerism and Isomerism Studies of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a dynamic heterocyclic system known to exhibit annular prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net This involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For a substituted 1,2,4-triazole, two primary tautomeric forms are generally considered: the 1H- and 4H-forms. mdpi.comresearchgate.netmdpi.com The relative stability and prevalence of these tautomers are influenced by the nature and position of substituents on the triazole core, as well as the physical state (gas, solution, or solid). researchgate.netnih.gov

Prototropic Tautomerism in 4H-1,2,4-Triazol-3-amine Systems

For 3-amino-1,2,4-triazole systems, the potential for tautomerism is more complex. Due to annular prototropic tautomerism, these compounds can exist in three forms: the 1H-5-amino, 1H-3-amino, and 4H-3-amino tautomers. nih.gov The specific compound, this compound, is named as the 4H tautomer. However, in solution or even in the solid state, an equilibrium between different tautomeric forms is possible.

The potential prototropic tautomers for the core structure include:

4H-1,2,4-triazol-3-amine form: The proton is located on the N4 nitrogen atom.

1H-1,2,4-triazol-3-amine form: The proton is located on the N1 nitrogen atom. This is often referred to as the 5-amino-1H-1,2,4-triazole form if the numbering convention changes with the tautomer. nih.gov

2H-1,2,4-triazol-3-amine form: The proton is located on the N2 nitrogen atom.

Theoretical modeling studies on similar 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, where the hetaryl group is benzofuran-2-yl, have shown that different tautomers can be prevalent depending on the conditions. researchgate.net The relative stability is dictated by factors such as intramolecular hydrogen bonding and the degree of conjugation in the molecule. researchgate.netnih.gov For many 3-amino-1,2,4-triazoles, the equilibrium often favors the form where the annular hydrogen atom is located on the nitrogen atom adjacent to the amino group. nih.gov

Spectroscopic and Crystallographic Evidence for Tautomeric Forms

The elucidation of the predominant tautomeric form of 1,2,4-triazole derivatives relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the tautomeric form present in the solid state. nih.gov By precisely locating the positions of hydrogen atoms, it can confirm which nitrogen atom is protonated. Studies on various 3-amino-1,2,4-triazoles have shown that they typically crystallize as the 5-amino-1H form, where the annular hydrogen is on the nitrogen adjacent to the amino group. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in studying tautomeric equilibria in solution. nih.govunt.edu The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which changes between different tautomers. By analyzing ¹H and ¹³C NMR spectra, often in conjunction with variable temperature studies, it is possible to identify the major tautomer in a given solvent or observe the dynamic equilibrium between forms.

UV-Vis Spectroscopy: UV-visible spectroscopy, when combined with theoretical calculations, serves as another method to assign tautomeric structures. researchgate.netnih.gov Different tautomers exhibit distinct electronic transitions and thus have different absorption spectra. By simulating the theoretical spectra of all possible stable tautomers and comparing them with the experimental spectrum, the predominant form in solution can be identified. researchgate.netnih.gov

Table 2: Techniques for Tautomer Identification
TechniqueType of Evidence ProvidedReference
X-ray CrystallographyDirectly locates hydrogen atoms, confirming the tautomeric form in the solid state. nih.gov
NMR SpectroscopyAnalyzes chemical shifts (¹H, ¹³C) to determine the major tautomer and study equilibrium in solution. nih.govunt.edu
UV-Vis SpectroscopyCompares experimental absorption spectra with theoretically simulated spectra of possible tautomers. researchgate.netnih.gov
Infrared (IR) SpectroscopyDistinguishes between thione (C=S) and thiol (S-H) forms in related mercapto-triazoles by characteristic absorption bands. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and geometry of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For "5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine," DFT calculations are instrumental in determining its most stable three-dimensional geometry. These calculations typically involve optimizing the molecular structure to find the lowest energy state.

Studies on structurally related compounds, such as other 1,2,4-triazole (B32235) derivatives, have utilized DFT methods to establish their geometry. zsmu.edu.uadoi.org For the title compound, the benzofuran (B130515) and 1,2,4-triazole ring systems are both largely planar. nih.gov A key geometric parameter determined through DFT is the dihedral angle between the planes of these two rings. X-ray crystallography of a closely related compound, 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione, revealed a dihedral angle of 11.67 (6)° between the benzofuran and triazole moieties, suggesting a near-coplanar arrangement. nih.gov DFT optimization would provide a theoretical value for this angle in the gas phase or in solution.

DFT also elucidates the electronic properties of the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. esisresearch.org A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The partially negative charge on the nitrogen atoms of the 1,2,4-triazole ring, for instance, suggests a propensity for electrophilic addition reactions. zsmu.edu.ua

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman vibrational spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum is generated. esisresearch.org This calculated spectrum can be compared with experimental FT-IR and FT-Raman spectra. The assignment of specific vibrational modes (e.g., C-H stretching, N-H bending, C=N stretching) to the observed spectral bands is greatly facilitated by these theoretical predictions. doi.orgesisresearch.org For example, in related triazoles, C=N stretching vibrations are typically observed in the region of 1520-1536 cm⁻¹. esisresearch.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. esisresearch.org Theoretical ¹H and ¹³C NMR chemical shifts can be calculated for "this compound" and compared against experimentally obtained values in a solvent like DMSO-d₆. doi.orgurfu.ru This comparison is a powerful tool for confirming the chemical structure of synthesized compounds.

Spectroscopic ParameterComputational MethodPredicted InformationApplication
Vibrational Frequencies (IR/Raman)DFT (e.g., B3LYP/6-311G(d,p))Positions and intensities of vibrational bandsStructural confirmation and functional group identification researchgate.net
NMR Chemical Shifts (¹H, ¹³C)DFT with GIAO methodChemical shift values for each atomStructural elucidation and verification esisresearch.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a view of the molecule's dynamic behavior and conformational preferences.

While the benzofuran and triazole rings are individually rigid, rotation can occur around the single bond connecting them. Conformational analysis involves mapping the potential energy surface of the molecule as a function of this rotatable bond. These calculations identify the most stable conformations (energy minima) and the energy barriers to rotation between them. As suggested by crystal structure data of similar compounds, a near-coplanar arrangement of the two ring systems is likely to be a low-energy conformation. nih.gov

Molecular Dynamics (MD) simulations can model the behavior of "this compound" over time, providing insights into its flexibility and interactions with its environment. mdpi.com Furthermore, the influence of different solvents on the molecule's properties can be computationally studied. Using solvation models like the Polarizable Continuum Model (PCM) within DFT calculations, one can predict how properties such as tautomeric equilibrium might shift in various environments, from the gas phase to aprotic or polar proton-donor solvents. zsmu.edu.ua For 1,2,4-triazoles, such studies have shown that the stability of different tautomeric forms can be significantly influenced by the polarity and hydrogen-bonding capability of the solvent. zsmu.edu.ua

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. nih.gov This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. ijper.orgpnrjournal.com

For "this compound," docking studies would involve placing the molecule into the binding site of a selected protein target. The algorithm then samples different orientations and conformations of the ligand, calculating a scoring function to estimate the binding affinity. nih.gov

The interaction profile is then analyzed to identify key molecular interactions responsible for binding. The structural features of the title compound suggest several potential interactions:

Hydrogen Bonding: The amine (-NH₂) group and the nitrogen atoms of the triazole ring can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzofuran moiety provides a hydrophobic surface that can interact with nonpolar residues in a protein's active site. nih.gov

π-π Stacking: The aromatic benzofuran system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Metal Coordination: The nitrogen atoms of the 1,2,4-triazole ring are known to coordinate with metal ions present in the active sites of metalloenzymes. nih.gov

Docking studies on similar benzofuran-triazole hybrids have been performed against targets like the epidermal growth factor receptor (EGFR) and cytochrome P450 enzymes (e.g., CYP26A1), revealing key interactions that guide the design of more potent inhibitors. nih.govnih.gov

Functional GroupPotential Interaction TypeExample Target Residues/Components
1,2,4-Triazole Ring (N atoms)Hydrogen Bonding, Metal CoordinationSerine, Threonine, Aspartate, Glutamate, Heme iron nih.gov
Amine Group (-NH₂)Hydrogen Bonding (Donor)Aspartate, Glutamate, Carbonyl backbones
Benzofuran RingHydrophobic Interactions, π-π StackingLeucine, Valine, Phenylalanine, Tyrosine nih.govnih.gov

Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a primary computational technique used to predict how a ligand, such as "this compound," fits into the binding site of a biological macromolecule, typically a protein or enzyme. nih.gov This method explores various possible conformations of the ligand within the active site and calculates a binding affinity or docking score, which estimates the strength of the interaction. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

While specific docking studies for "this compound" are not widely published, research on structurally similar benzofuran-triazole hybrids provides a model for how such studies are conducted. For instance, computational studies on benzofuran-based 1,2,3-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer, have been performed to predict their binding interactions. nih.gov Similarly, docking studies on other 1,2,4-triazole derivatives have been used to evaluate their potential as inhibitors for enzymes like lanosterol (B1674476) 14α-demethylase, which is crucial for fungal cell membrane synthesis.

The predicted binding mode reveals the specific orientation of the ligand that maximizes favorable interactions with the amino acid residues in the target's active site. For "this compound," computational models would likely predict how the benzofuran and triazole rings orient themselves within a given protein pocket to achieve optimal binding.

Table 1: Example of Predicted Binding Affinities for Analogous Triazole Compounds

Compound Class Target Protein Predicted Binding Affinity (kcal/mol)
Benzofuran-1,2,3-triazole hybrids Epidermal Growth Factor Receptor (EGFR) Not Specified
Benzimidazole-Triazoles Lanosterol 14α-demethylase Not Specified

Note: This table represents the type of data generated from molecular docking studies on related compounds, as specific data for the target compound is not available.

Analysis of Key Interaction Points (e.g., Hydrogen Bonds, Hydrophobic Interactions, π-Stacking)

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. Computational analysis meticulously identifies these key interaction points. pensoft.net

Hydrogen Bonds: The amine group (-NH2) and the nitrogen atoms within the 1,2,4-triazole ring of the target compound are potential hydrogen bond donors and acceptors. pensoft.net These can form strong, directional interactions with polar amino acid residues like serine, threonine, and histidine in a protein's active site. pensoft.netmdpi.com The oxygen atom in the benzofuran ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzofuran moiety, being a largely nonpolar aromatic structure, is likely to engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine. These interactions are crucial for anchoring the molecule within the hydrophobic pockets of the binding site.

π-Stacking: The aromatic nature of both the benzofuran ring and, to a lesser extent, the triazole ring allows for π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. pensoft.netmdpi.com For example, in a study of a different triazole derivative, the triazole group showed a π-π interaction with a tyrosine residue (Tyr341), while a benzotriazole (B28993) moiety interacted with a tryptophan residue (Trp86). mdpi.com

These interactions collectively determine the binding specificity and affinity of the compound for its biological target.

Table 2: Common Interacting Residues for Benzofuran-Triazole Scaffolds in Docking Studies

Interaction Type Potential Functional Group on Compound Example Amino Acid Residues
Hydrogen Bond Triazole Nitrogens, Amine Group, Benzofuran Oxygen HIS, TYR, SER, ARG, ASN pensoft.netmdpi.com
π-π Stacking Benzofuran Ring, Triazole Ring PHE, TYR, TRP pensoft.netmdpi.com

Note: This table is illustrative, based on interactions observed for analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Focus on Molecular Interactions, not Clinical Outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing a set of related molecules, QSAR models can identify key physicochemical properties or structural features (descriptors) that are critical for their interaction with a biological target. researchgate.net

A 2D-QSAR study was performed on a series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives to understand their inhibitory activity against the CYP26A1 enzyme. nih.govresearchgate.net This study used various physicochemical parameters as descriptors, including:

Molar Refractivity (MR)

Molecular Weight (MW) nih.gov

Parachor (Pc)

Surface Tension (St)

Density (D)

Log P (partition coefficient) nih.gov

The goal of such a study is to create a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov For instance, the model might reveal that higher lipophilicity (Log P) or a specific molecular volume is positively correlated with the inhibitory activity. This provides mechanistic insights by suggesting which properties govern the compound's ability to reach and effectively bind to the target site, driven by molecular forces like hydrophobicity and shape complementarity. These models focus on the molecular-level interactions rather than predicting eventual clinical success. nih.gov

Pharmacophore Modeling and De Novo Ligand Design Concepts

Pharmacophore modeling is another crucial in-silico technique that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) necessary for a molecule to interact with a specific biological target. nih.gov These features include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

For a molecule like "this compound," a pharmacophore model could be generated based on its structure and known active compounds for a particular target. This model would highlight the spatial arrangement of its amine group (hydrogen bond donor), triazole nitrogens (hydrogen bond acceptors), and the benzofuran ring (hydrophobic/aromatic feature).

This pharmacophore model serves two main purposes:

Virtual Screening: It can be used to rapidly screen large databases of chemical compounds to find other molecules that match the essential features, potentially identifying new and diverse chemical scaffolds with similar biological activity.

De Novo Ligand Design: The pharmacophore acts as a template for designing entirely new molecules. In de novo design, molecular fragments are assembled piece-by-piece within the active site of a target protein to satisfy the pharmacophoric constraints, leading to the creation of novel ligands optimized for binding. nih.gov The benzofuran-triazole scaffold itself could serve as a starting fragment in such a design process. nih.gov

Molecular Interaction Studies and Structure Mechanism Relationships

Investigation of Enzymatic Inhibition Mechanisms in In Vitro Systems

Derivatives of 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing neurodegenerative disorders such as Alzheimer's disease. nih.gov

In a study of novel benzofuran-based 1,2,4-triazole (B32235) derivatives, several compounds exhibited moderate to good inhibitory potential against AChE. mdpi.com One of the most potent compounds, a derivative bearing a 2,5-dimethoxyphenyl moiety, demonstrated an IC₅₀ value of 0.55 ± 1.00 µM. mdpi.com

Molecular docking and induced fit docking (IFD) simulations have provided insights into the binding mechanism of these inhibitors. nih.gov These studies suggest that the benzofuran-triazole scaffold can effectively block the entrance to the AChE active site, limit the movement of the "swinging gate" residues, and disrupt the catalytic triad, thereby inhibiting enzyme function. nih.gov The binding is stabilized by a network of interactions within the enzyme's binding pocket.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzofuran-Triazole Derivatives
Compound DerivativeAChE IC₅₀ (µM)
Derivative with 2,5-dimethoxyphenyl moiety0.55 ± 1.00
Unsubstituted phenyl derivative1.80 ± 0.25
Derivative with 3,4-dimethyl substituents2.28 ± 1.75

The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Benzofuran-1,2,4-triazole hybrids have been investigated as potential inhibitors of this enzyme. nih.gov

In a computational study, a series of benzofuran-1,2,4-triazole compounds were evaluated for their binding potential to the HCV NS5B enzyme. nih.govresearchgate.net These compounds demonstrated higher binding affinities than analogous benzofuran-1,3,4-oxadiazole scaffolds. nih.govresearchgate.net Molecular docking studies revealed that specific benzofuran-1,2,4-triazole structural motifs exhibited excellent binding affinity scores, some of which were better than the standard reference drug, Nesbuvir. nih.gov For instance, certain derivatives showed binding affinities ranging from -14.11 to -16.09 Kcal/mol. nih.govresearchgate.net

These inhibitors are thought to act at an allosteric site known as Palm Site-II, interfering with the conformational changes required for the enzyme's function rather than competing with the nucleotide substrate at the active site. nih.govresearchgate.netmdpi.com The binding of these non-nucleoside inhibitors can prevent the initiation of RNA transcription. nih.gov

Table 2: Molecular Docking Binding Affinities of Benzofuran-Triazole Derivatives against HCV NS5B RdRp
Compound DerivativeBinding Affinity (Kcal/mol)
BF-9 (with morpholinyl moiety)-16.09
BF-13-15.82
BF-12 (N-4-fluorophenyl-S-linked)-15.75
Nesbuvir (Standard)-15.42

The versatile benzofuran-triazole scaffold has been shown to interact with other enzymes as well, indicating a broad potential for therapeutic applications.

Carbonic Anhydrase Inhibition : Benzofuran-tethered sulfamoyl triazoles have been designed and synthesized as inhibitors of carbonic anhydrases (CAs). These compounds have shown inhibitory activity against human carbonic anhydrases (hCA I and II) and CAs from Mycobacterium tuberculosis (mtCA1-3). The selectivity of these inhibitors was found to be dependent on the substitution pattern.

CYP26A1 Inhibition : A series of 4-alkyl/aryl-substituted 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles were evaluated for their inhibitory activity against CYP26A1, a retinoic acid-metabolizing enzyme. nih.gov The 4-ethyl and 4-phenyl-1,2,4-triazole derivatives displayed inhibitory activity with IC₅₀ values of 4.5 µM and 7 µM, respectively, which is comparable to the known CYP26 inhibitor liarozole. nih.gov Docking experiments suggested that these compounds interact with the enzyme through multiple hydrophobic interactions, with the triazole nitrogen coordinating with the heme transition metal. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the benzofuran-triazole core affect its binding to various enzymes.

For AChE inhibitors, the nature and position of substituents on the aryl rings have a significant impact on inhibitory activity. mdpi.com The introduction of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl ring has been shown to enhance AChE inhibitory activity. mdpi.com For example, a derivative with a 2,5-dimethoxyphenyl moiety was found to be the most potent in one study. mdpi.com Conversely, the presence of an electron-withdrawing group like a nitro group can decrease activity. mdpi.com

In the context of HCV NS5B RdRp inhibitors, substitutions on the phenyl ring attached to the triazole moiety also play a critical role. nih.gov An N-4-fluorophenyl-S-linked benzofuran-1,2,4-triazole was identified as a promising candidate, suggesting that halogen substitutions can be beneficial for binding affinity. nih.govresearchgate.net The presence of a morpholinyl structural moiety also resulted in a significantly higher binding affinity. mdpi.com

For CYP26A1 inhibitors, small electron-withdrawing groups on the phenyl ring led to optimal activity, while substitution on the benzofuran (B130515) ring itself resulted in a loss of activity. researchgate.net

The 1,2,4-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms, which makes it an excellent hydrogen bond donor and acceptor. chemicalbook.com This ability to form hydrogen bonds is critical for interaction with amino acid residues in enzyme active sites. chemicalbook.com The triazole ring can also coordinate with metal ions, which is relevant for metalloenzymes. nih.gov Its unique electronic properties and stability make it a valuable component in drug design. chemicalbook.com In the context of CYP enzyme inhibition, the nitrogen atoms of the triazole ring have been shown to coordinate with the heme iron, which is a key interaction for inhibition. nih.gov The combination of the benzofuran and triazole rings creates a scaffold with a specific three-dimensional arrangement that allows for multifaceted interactions with enzyme targets, leading to potent and often selective inhibition. nih.gov

Information regarding this compound is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the anti-staphylococcal potential and molecular mechanism of action of the chemical compound this compound. Despite a thorough search of scientific literature and databases, no studies detailing its molecular interactions or structure-mechanism relationships in relation to Staphylococcus aureus have been identified.

The user's request for an article focusing solely on this specific compound cannot be fulfilled at this time due to the absence of relevant research findings. The strict adherence to the provided outline, which requires detailed research findings and data tables for section "5.3. Anti-Staphylococcal Potential and Mechanism of Action (Molecular Level)," cannot be met without available scientific evidence.

While the broader classes of benzofuran and triazole derivatives have been investigated for their antimicrobial properties, and some have shown activity against Staphylococcus species, this information is not directly applicable to the specific compound as per the user's explicit instructions to exclude any information outside the defined scope.

Therefore, the generation of the requested article is not possible without deviating from the user's strict content inclusions and outline. Further research and publication in the scientific community are required to elucidate the specific biological activities of this compound.

Future Research Directions and Advanced Scaffold Development

Exploration of Novel and Efficient Synthetic Routes for Complex Analogues

Modern synthetic methodologies offer promising alternatives. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has already been effectively used to create novel benzofuran-1,2,3-triazole hybrids, demonstrating its utility in efficiently linking molecular fragments. mdpi.comnih.govniscair.res.in Future work should focus on adapting these and other click reactions for the assembly of the 1,2,4-triazole (B32235) core and its linkage to diverse benzofuran (B130515) precursors.

Furthermore, green chemistry approaches are becoming increasingly critical. The application of ultrasound and microwave-assisted synthesis has been shown to significantly improve yields and drastically reduce reaction times for producing benzofuran-triazole derivatives compared to conventional heating methods. researchgate.netnih.gov Future exploration should optimize these energy-efficient techniques for a wider range of complex substrates, facilitating the rapid generation of compound libraries. Catalytic strategies employing metals like palladium, rhodium, and copper are also being developed for the core synthesis of the benzofuran ring itself, offering novel pathways to previously inaccessible starting materials. acs.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Benzofuran-Triazole Derivatives
MethodologyKey AdvantagesReported YieldsReaction TimeReference
Conventional HeatingStandard, well-established procedures36–80%Several hours (e.g., 36 h) nih.gov
Ultrasound-AssistedImproved yields, shorter time, energy-efficient60–90%~30 minutes nih.gov
Microwave-AssistedExcellent yields, extremely short time68–96%60–70 seconds researchgate.net
Click ChemistryHigh efficiency, good yields, simple work-upGood to excellentVaries niscair.res.in

Development of Advanced Computational Models for Predictive Design

To accelerate the discovery of potent benzofuran-triazole analogues, the development of sophisticated computational models is paramount. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are essential for predicting the biological activity and interaction of novel compounds with their targets before synthesis is even attempted. mdpi.commdpi.com

Molecular docking studies have been instrumental in investigating the binding modes of benzofuran-triazole hybrids with various enzymes, including N-myristoyltransferase, acetylcholinesterase, and epidermal growth factor receptor (EGFR). mdpi.commdpi.comnih.gov Future efforts should focus on creating more accurate and predictive docking models by incorporating protein flexibility and advanced scoring functions. Pharmacophore modeling, which identifies the essential 3D arrangement of features necessary for biological activity, can be used to screen virtual libraries for new hits with potentially improved binding affinity. nih.gov

Molecular dynamics simulations offer a deeper understanding by revealing the stability of the ligand-protein complex over time. mdpi.com By combining these approaches, researchers can build robust predictive models. These models will guide the rational design of new derivatives, prioritizing compounds with the highest predicted potency and most favorable pharmacokinetic profiles, thereby streamlining the drug discovery process and reducing reliance on costly and time-consuming laboratory synthesis and testing. mdpi.comresearchgate.net

Integration of High-Throughput Screening with Mechanistic Studies for Target Identification

The combination of high-throughput screening (HTS) and detailed mechanistic studies represents a powerful paradigm for both discovering novel bioactive compounds and identifying their molecular targets. HTS allows for the rapid evaluation of large libraries of benzofuran-triazole analogues against various biological assays, quickly pinpointing promising "hits." nih.gov For instance, a cell-based HTS assay was successfully used to identify a benzofuran class of Hepatitis C Virus (HCV) inhibitors from a library of approximately 300,000 compounds. nih.gov

Once active compounds are identified, it is crucial to understand their mechanism of action. This is where mechanistic studies, often guided by the computational predictions discussed previously, come into play. By investigating how a compound affects cellular pathways, enzyme kinetics, or gene expression, researchers can elucidate its specific biological target. nih.gov For example, after identifying a potent benzofuran derivative, further mechanistic studies revealed it acted as a dual inhibitor of PI3K and VEGFR-2, key targets in cancer therapy. researchgate.netnih.gov

This integrated approach creates a feedback loop: HTS identifies active scaffolds, mechanistic studies uncover their targets and modes of action, and this knowledge then informs the next round of computational design and synthesis to create even more potent and selective molecules.

Design and Synthesis of Multi-Targeting Benzofuran-Triazole Hybrid Molecular Scaffolds

Complex multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases often involve multiple biological pathways. researchgate.net This complexity has driven the shift from a "one molecule, one target" approach to the development of multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with multiple targets simultaneously. researchgate.net The benzofuran-triazole scaffold is exceptionally well-suited for this strategy.

Researchers have already designed benzofuran hybrids that act as dual inhibitors for targets relevant to cancer and Alzheimer's disease. nih.govnih.gov The inherent modularity of the scaffold, often synthesized by linking distinct pharmacophores, allows for the rational combination of functionalities. For example, by linking the benzofuran-triazole core to other known bioactive fragments, it is possible to design novel hybrids with combined antibacterial and acetylcholinesterase inhibitory activity, or dual anticancer and anti-inflammatory properties. mdpi.comnih.gov

Future research will focus on a more deliberate and predictive design of MTDLs. This will involve using computational models to predict how modifications to the scaffold will affect its affinity for multiple targets simultaneously. The goal is to create synergistic effects or to address different aspects of a disease with a single molecule, potentially leading to improved therapeutic efficacy and a lower risk of drug resistance. researchgate.net

Table 2: Examples of Multi-Targeting Benzofuran Hybrids
Hybrid ScaffoldTarget 1Target 2Potential Therapeutic AreaReference
Benzofuran-Triazole DerivativeAcetylcholinesterase (AChE)Bacterial strains (e.g., B. subtilis)Alzheimer's Disease, Bacterial Infections mdpi.comnih.gov
Benzofuran DerivativePhosphatidylinositol 3-kinase (PI3K)Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Cancer researchgate.netnih.gov
Benzofuran-8-HydroxyquinolineCholinesterases (AChE/BChE)β-secretase (BACE1)Alzheimer's Disease researchgate.net

Application of Advanced Analytical Techniques for Deeper Structural and Dynamic Insights

A profound understanding of the three-dimensional structure and dynamic behavior of 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine and its analogues is critical for rational drug design. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and mass spectrometry are essential for routine characterization, advanced analytical methods can provide much deeper insights. mdpi.comresearchgate.net

Single-crystal X-ray diffraction, for example, can determine the precise solid-state conformation of a molecule and reveal detailed intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for crystal packing and can inform understanding of binding to a protein active site. nih.gov Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), can elucidate complex structures and conformational preferences in solution, providing a more biologically relevant picture of the molecule's shape.

Future research should increasingly employ these high-resolution techniques to study not just the molecules themselves, but their complexes with biological targets. Techniques like saturation transfer difference (STD) NMR and X-ray co-crystallography can map the precise binding epitopes and interaction points between a benzofuran-triazole ligand and its protein receptor. This detailed structural and dynamic information is invaluable for validating computational models and guiding the fine-tuning of molecular scaffolds to achieve optimal biological activity.

Q & A

Basic Synthesis and Purification

Q: What are the most reliable synthetic routes for 5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine, and how can reaction yields be optimized? A: The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical method involves reacting 1-benzofuran-2-carbaldehyde with thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate, followed by cyclization using POCl₃ or polyphosphoric acid . Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) significantly improves reaction efficiency, reducing time from hours to minutes while maintaining yields >85% . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (DMSO/water) is recommended.

Structural Characterization

Q: How can the tautomeric behavior and crystallographic conformation of this compound be resolved? A: X-ray crystallography is critical. Studies on analogous triazole derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) reveal planar triazole rings with dihedral angles <5° between the benzofuran and triazole moieties, stabilized by intramolecular hydrogen bonds (N–H···N, ~2.8 Å) . Tautomeric forms (3-amine vs. 5-amine) can be distinguished via ¹H NMR in DMSO-d₆, where NH₂ protons resonate at δ 6.8–7.2 ppm .

Biological Activity Profiling

Q: What experimental designs are recommended for evaluating the compound’s antimicrobial or antitumor activity? A:

  • Antimicrobial: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). MIC values for similar triazoles range from 8–32 µg/mL .
  • Antitumor: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Derivatives of 5-(benzo[d][1,3]dioxol-5-ylmethyl)triazoles show IC₅₀ values of 12–45 µM . Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis induction.

Safety and Handling Protocols

Q: What safety measures are critical during laboratory handling? A:

  • PPE: Nitrile gloves, lab coat, and ANSI-approved goggles.
  • Ventilation: Use fume hoods for synthesis steps involving POCl₃ or volatile solvents.
  • Waste disposal: Segregate acidic waste (e.g., POCl₃ residues) and neutralize with 10% NaOH before disposal .

Advanced: Structure-Activity Relationship (SAR) Studies

Q: How can substituents on the benzofuran or triazole rings modulate biological activity? A:

  • Benzofuran modifications: Electron-withdrawing groups (e.g., -NO₂ at the 4-position) enhance antimicrobial activity by 2–4× compared to unsubstituted analogs .
  • Triazole substitutions: Adding methylsulfonyl groups at N1 improves kinase inhibition (e.g., p38α MAPK IC₅₀ = 0.8 µM vs. 5.2 µM for parent compound) .

Analytical Method Validation

Q: Which spectroscopic and chromatographic methods are optimal for purity assessment? A:

  • HPLC: C18 column, mobile phase: acetonitrile/0.1% TFA (70:30), retention time ~6.2 min .
  • LC-MS: ESI+ mode, [M+H]⁺ at m/z 256.3. Validate against certified reference standards.

In Vivo Pharmacokinetics

Q: How can metabolic stability and bioavailability be tested in preclinical models? A:

  • Plasma stability: Incubate compound (10 µM) in rat plasma (37°C, pH 7.4) for 24h; analyze via LC-MS.
  • Bioavailability: Administer 10 mg/kg orally to Sprague-Dawley rats; calculate AUC₀–24 using non-compartmental analysis .

Stability Under Storage Conditions

Q: What storage conditions prevent degradation of the compound? A: Store at -20°C in amber vials under argon. Lyophilized samples in PBS (pH 7.4) retain >95% stability for 12 months, whereas DMSO solutions degrade by ~15% after 6 months .

Computational Modeling for Mechanism Elucidation

Q: How can molecular docking predict binding modes to biological targets? A: Use AutoDock Vina with crystal structures of target proteins (e.g., p38α MAPK, PDB: 1OUK). Triazole derivatives exhibit hydrogen bonding with Lys53 and hydrophobic interactions with Leu104 . Validate predictions via site-directed mutagenesis.

Crystallographic Data Interpretation

Q: How to resolve discrepancies in reported crystal structures of analogous compounds? A: Compare unit cell parameters (e.g., space group P2₁/c vs. Pbca) and hydrogen-bonding networks. For example, 3-phenyl-1H-1,2,4-triazol-5-amine forms dimers via N–H···N bonds (2.85 Å), while 5-phenyl analogs adopt a zigzag chain structure . Use Mercury software for visualization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.